An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butylamine
An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butylamine (IUPAC name: butan-2-amine) is a primary aliphatic amine with the chemical formula C₄H₁₁N.[1] It is a chiral organic compound existing as two enantiomeric forms, (R)- and (S)-sec-butylamine.[2] This colorless to pale yellow liquid possesses a characteristic strong, ammonia-like or fishy odor.[3] As a versatile chemical intermediate, sec-butylamine is utilized in the synthesis of various pharmaceuticals, agrochemicals, such as the herbicide Bromacil, and rubber chemicals.[2][3] It also finds application as a corrosion inhibitor and formerly as a fungicide for controlling diseases in potatoes and citrus fruits.[3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and reactivity, tailored for professionals in research and development.
Physical Properties
sec-Butylamine is a volatile and flammable liquid. Its physical characteristics are summarized in the tables below, providing a compilation of data from various sources for comparative analysis.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁N | [1] |
| Molecular Weight | 73.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Strong, ammonia-like, fishy | [3] |
| Density | 0.724 g/mL at 25 °C | |
| Refractive Index | n20/D 1.394 |
Thermodynamic and Safety Properties
| Property | Value | Source(s) |
| Boiling Point | 63 °C (145.4 °F) at 760 mmHg | [1] |
| Melting Point | -104 °C (-155 °F) | [1] |
| Flash Point | -9 °C (15.8 °F) (closed cup) | |
| Autoignition Temperature | 378 °C (712.4 °F) | |
| Vapor Pressure | 135 mmHg at 20 °C | |
| Solubility in Water | Miscible | |
| log Kow | 0.74 | |
| pKa (of conjugate acid) | 10.56 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of sec-butylamine.
| Spectrum Type | Key Features and Notes |
| ¹H NMR | Data available in various solvents like CDCl₃. |
| ¹³C NMR | Provides information on the four distinct carbon environments. |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for review. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H and C-N stretching are observable. |
Chemical Properties and Reactivity
sec-Butylamine exhibits typical reactivity for a primary amine. It is a weak base and reacts exothermically with acids to form salts. It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.
Reactivity Profile
Caption: Chemical reactivity pathways of sec-butylamine.
Experimental Protocols
Synthesis of sec-Butylamine via Reductive Amination of 2-Butanone
Reductive amination is a common and effective method for the synthesis of amines. This protocol describes the formation of sec-butylamine from 2-butanone (methyl ethyl ketone).
Caption: Workflow for sec-butylamine synthesis.
Materials:
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2-Butanone (Methyl Ethyl Ketone)
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Ammonia (aqueous or as a solution in an alcohol)
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Reducing agent (e.g., Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Raney Nickel)
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Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
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Hydrochloric acid (for pH adjustment and salt formation during workup)
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Sodium hydroxide (for basification during workup)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butanone in the chosen anhydrous solvent.
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Ammonia Addition: Add the ammonia source to the flask. The reaction mixture is typically stirred at room temperature to facilitate the formation of the intermediate imine. The equilibrium can be driven towards the imine by removal of water if necessary, although for one-pot reductive aminations this is often not required.
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Reduction:
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Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
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Using Catalytic Hydrogenation: The mixture of 2-butanone and ammonia is subjected to hydrogen gas at elevated pressure in the presence of a catalyst like Raney Nickel. The reaction is typically carried out in an autoclave at a specific temperature and pressure until hydrogen uptake ceases.
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Workup:
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Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
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If the pH is acidic, basify the aqueous layer with a concentrated solution of sodium hydroxide until a pH > 12 is achieved to ensure the amine is in its free base form.
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Extract the aqueous layer multiple times with an organic solvent like diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over an anhydrous drying agent.
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Purification:
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude sec-butylamine can be purified by fractional distillation to yield the pure product.
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Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like sec-butylamine, allowing for both separation from other components and structural identification.
Instrumentation:
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Gas Chromatograph: Equipped with a capillary column suitable for amines (e.g., a wax-type column like CP-Wax for volatile amines).
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Mass Spectrometer: Capable of electron ionization (EI).
Typical GC Conditions:
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Injector Temperature: 250 °C
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Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 100 °C).
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Carrier Gas: Helium or Nitrogen.
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Detector: Mass Spectrometer.
Procedure:
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Sample Preparation: Dilute the sec-butylamine sample in a suitable solvent (e.g., methanol or dichloromethane).
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
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Analysis: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
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Data Interpretation: The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of sec-butylamine by comparing it to a library of known spectra. The retention time from the chromatogram further aids in its identification.
Safety and Handling
sec-Butylamine is a corrosive, flammable, and toxic substance. It can cause severe skin burns and eye damage. Inhalation may cause irritation or burns to the respiratory system. It is also very toxic to aquatic life.
Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Keep away from heat, sparks, open flames, and other ignition sources.
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Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible materials.
First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This guide is intended for informational purposes for qualified individuals and does not substitute for a comprehensive safety assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.
